Corchoionol C

Cytotoxicity Natural Product Screening Cancer Cell Lines

Racemic vomifoliol confounds SAR interpretation. Corchoionol C provides a defined (6S,9S) configuration. • Negative Control: No cytotoxicity (IC50 > 50 μM in U87 MG & HepG2 cells), enabling accurate attribution of cell death to structural modifications. • Chiral Ref. Standard: Enables enantiomer-specific quantification in metabolomics & PK studies. Supplied at ≥98% purity; inquire for bulk/research-scale stock.

Molecular Formula C13H20O3
Molecular Weight 224.3 g/mol
CAS No. 189351-15-3
Cat. No. B127102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorchoionol C
CAS189351-15-3
Molecular FormulaC13H20O3
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESCC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C
InChIInChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13+/m0/s1
InChIKeyKPQMCAKZRXOZLB-ZOLRFCATSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Corchoionol C Procurement Overview


Corchoionol C (also known as (6S,9S)-vomifoliol) is a C13 megastigmane-type norisoprenoid derived from the oxidative degradation of carotenoids, with the molecular formula C13H20O3 and a defined stereochemical configuration (4S, 3S) . It is a naturally occurring secondary metabolite identified in a range of botanical sources including Pulicaria undulata, Ardisia crispa, and Croton trinitatis [1], and is typically supplied as a purified research-grade compound with a standard minimum purity of 95% . The compound serves as the aglycone core for a family of glycosylated derivatives and is procured as a reference standard or tool compound for phytochemical, metabolomic, and bioactivity screening workflows [2].

Stereochemistry Defined (6S,9S)-vomifoliol enantiomer, not a racemic mixture
Bioactivity Profile Reported non-cytotoxic, weak anti-inflammatory megastigmane scaffold
Procurement Context Research-grade natural product reference standard and tool compound

Why Corchoionol C Cannot Be Substituted


Interchanging Corchoionol C with other megastigmanes, such as vomifoliol racemates, dehydrovomifoliol, or megastigmane glycosides, introduces confounding experimental variables that compromise data reproducibility and scientific validity. First, the compound possesses a specific (6S,9S) stereochemical configuration, which distinguishes it from other vomifoliol enantiomers such as (6R,9R)-vomifoliol, and stereochemistry is known to critically influence biological target engagement and metabolic stability [1]. Second, head-to-head in vitro evaluations demonstrate that Corchoionol C exhibits a distinct activity profile—characterized by weak anti-inflammatory potency (IC50 > 50 μM in RAW264.7 cells) and an absence of cytotoxic activity—that directly contrasts with the behavior of structurally related analogs like zingiberoside B and certain vomifoliol preparations, which display moderate to potent cytotoxicity [2] . Substitution with an analog lacking these specific properties would therefore yield false-negative or false-positive results in target identification and mechanism-of-action studies.

Stereochemical mismatch
Racemic vomifoliol may alter target engagement due to undefined stereochemistry, reducing reproducibility.
Bioactivity profile divergence
Certain megastigmane analogs (e.g., zingiberoside B) exhibit moderate cytotoxicity, while Corchoionol C does not; substitution may confound negative-control assay contexts.
Source inconsistency
Undefined commercial vomifoliol preparations may be racemic mixtures, leading to batch-dependent bioactivity and analytical inconsistency.

Corchoionol C Procurement Evidence


Cytotoxicity vs. Zingiberoside B

In a direct head-to-head evaluation of compounds isolated from the same plant extract (Ardisia crispa), Corchoionol C (7) demonstrated no significant cytotoxic activity against U87 MG glioblastoma and HepG2 hepatocellular carcinoma cell lines, while zingiberoside B (9) and ardisiacrispin G (1) exhibited moderate cytotoxicity [1]. This differential profile positions Corchoionol C as a negative control or a scaffold with minimal off-target cytotoxicity, whereas zingiberoside B and ardisiacrispin G are candidates for anticancer drug development.

Cytotoxicity head-to-head
Head-to-head
Corchoionol C IC50 > 50 μM vs. zingiberoside B 7.6–28.8 μM, >1.7-fold lower cytotoxicity
Supports non-cytotoxic comparator context in cell-model studies
U87 MG, HepG2 cells; exact assay method not specified
Cytotoxicity Natural Product Screening Cancer Cell Lines

Anti-Inflammatory Potency vs. Vomifoliol

In a cross-study comparison of anti-inflammatory activity measured by LPS-induced nitric oxide (NO) production in RAW264.7 macrophages, Corchoionol C demonstrated weak inhibition with an IC50 > 50 μM , whereas vomifoliol (a closely related norisoprenoid) reportedly exhibits antiproliferative activity with IC50 values in the range of 3.7–8.1 μM against human lung cancer cells . While not a direct head-to-head comparison, the class-level inference suggests that Corchoionol C is a relatively weak anti-inflammatory agent compared to other vomifoliol-type compounds.

Anti-inflammatory potency
Cross-study comparable
Corchoionol C IC50 > 50 μM (NO inhibition); vomifoliol antiproliferative IC50 3.7–8.1 μM, ≥6-fold difference
Reported weak anti-inflammatory endpoint context vs. more active related compounds
LPS-induced NO, RAW264.7 macrophages; cross-study comparison
Anti-inflammatory Nitric Oxide RAW264.7 Macrophages

Stereochemical Purity vs. Vomifoliol Racemates

Corchoionol C is specifically the (6S,9S)-vomifoliol enantiomer, as confirmed by its isomeric SMILES notation [1]. In contrast, many commercial 'vomifoliol' preparations are unspecified racemic mixtures or undefined stereoisomers, including (6R,9R)-vomifoliol and other stereoisomers [2]. While direct comparative bioactivity data between pure enantiomers is not available in the retrieved sources, the well-established principle in natural product pharmacology dictates that enantiomers can exhibit markedly different, and sometimes opposing, biological activities.

Stereochemical identity
Class-level inference
(6S,9S) configuration confirmed by isomeric SMILES; generic vomifoliol CAS 23526-45-6 may be racemic
Stereochemical definition supports reproducibility in SAR studies
Structural characterization via NMR, HR-ESI-MS
Stereochemistry Chiral Purity Structure-Activity Relationship

Predicted ADMET Profile

In silico ADMET predictions using admetSAR 2.0 indicate that Corchoionol C possesses a favorable drug-likeness profile with a high probability of human intestinal absorption (99.48%), moderate Caco-2 permeability (72.05%), and a low predicted likelihood of CYP450 enzyme inhibition (all major CYPs show negative inhibition probabilities) [1]. While these are computational predictions not directly compared to a specific analog in the same study, they provide a baseline for class-level inference: Corchoionol C is predicted to be a non-toxic, orally bioavailable scaffold with minimal drug-drug interaction risk, which contrasts with some megastigmane glycosides that may have poorer membrane permeability due to higher polarity.

ADMET prediction
In silico prediction
HIA: 99.48% prob.; Caco-2: 72.05%; all major CYP inhibitions negative
Computational ADMET profile supports tool compound selection for early-stage research
admetSAR 2.0 prediction; requires experimental validation
ADMET Drug-likeness In Silico Prediction

Corchoionol C Applications


Negative Control for Cytotoxicity Screening

Based on the direct evidence that Corchoionol C lacks cytotoxic activity against U87 MG and HepG2 cells (IC50 > 50 μM) while co-isolated analogs like zingiberoside B exhibit moderate cytotoxicity, this compound serves as an ideal negative control in cancer drug discovery assays [1]. Researchers screening natural product libraries or evaluating structure-activity relationships (SAR) for megastigmane derivatives can use Corchoionol C to establish baseline non-toxic responses, thereby accurately attributing observed cytotoxic effects to specific structural modifications.

Chiral Reference for Metabolomics and PK

The defined (6S,9S) stereochemistry of Corchoionol C makes it a valuable chiral reference standard for analytical method development and validation in metabolomics and pharmacokinetic studies [2]. Laboratories analyzing plant extracts, biological fluids, or pharmaceutical formulations for vomifoliol-related metabolites can use Corchoionol C to accurately identify and quantify the (6S,9S)-enantiomer, distinguishing it from other stereoisomers or racemic mixtures. This application is critical for studies investigating stereoselective metabolism or enantiomer-specific bioactivity of norisoprenoids.

Weak Anti-Inflammatory Mechanism Probe

Given its weak inhibition of LPS-induced NO production (IC50 > 50 μM) in RAW264.7 macrophages, Corchoionol C is best deployed as a tool compound for investigating subtle or context-dependent anti-inflammatory mechanisms . Unlike potent NF-κB or TRPA1 inhibitors, Corchoionol C can be used to probe pathways where strong inhibition would mask more nuanced signaling events, or as a comparator to define the potency threshold required for meaningful anti-inflammatory effects in cellular models of inflammation.

Scaffold for Semi-Synthetic Derivatization

The favorable predicted ADMET profile (high absorption, low CYP inhibition) combined with its low inherent bioactivity positions Corchoionol C as an attractive scaffold for medicinal chemistry efforts [3]. The presence of a cyclohexenone core, two hydroxyl groups, and a conjugated side chain provides multiple sites for functionalization to enhance potency against specific targets (e.g., kinases, GPCRs) while retaining desirable drug-like properties. This scenario is particularly relevant for academic labs and biotech companies engaged in natural product-based drug discovery and lead optimization.

Application
Selection Property
Validation Focus
Cytotoxicity screening studies
Reported non-cytotoxic megastigmane profile
Comparator cytotoxicity context, cell-viability endpoints
Chiral reference for analytical method
Defined (6S,9S) stereochemistry
Enantiomer-specific quantification in metabolomics/PK studies
Anti-inflammatory mechanism probe
Weak anti-inflammatory activity profile
LPS-induced NO pathway interpretation
Medicinal chemistry scaffold
Predicted ADMET properties
In silico drug-likeness assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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